molecular formula C17H8F3N B15158493 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile CAS No. 797048-73-8

4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile

Cat. No.: B15158493
CAS No.: 797048-73-8
M. Wt: 283.25 g/mol
InChI Key: CYIRKWRBLCIGLO-UHFFFAOYSA-N
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Description

4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical structure, which includes both ethenyl and ethynyl groups attached to a fluorinated benzene ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction conditions often involve a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile include:

The uniqueness of this compound lies in its combination of multiple fluorine atoms, an ethenyl group, and a nitrile group, which confer distinct chemical and biological properties.

Properties

CAS No.

797048-73-8

Molecular Formula

C17H8F3N

Molecular Weight

283.25 g/mol

IUPAC Name

4-[2-(4-ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C17H8F3N/c1-2-11-3-5-13(15(18)7-11)6-4-12-8-16(19)14(10-21)17(20)9-12/h2-3,5,7-9H,1H2

InChI Key

CYIRKWRBLCIGLO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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